molecular formula C14H12Cl2F3N3O B2863236 N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine CAS No. 339011-46-0

N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine

Cat. No.: B2863236
CAS No.: 339011-46-0
M. Wt: 366.17
InChI Key: KPZTYFJZQWHZPA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a dichlorophenoxy group, which is a phenyl ring with two chlorine atoms and an oxygen atom . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .

Scientific Research Applications

Synthesis and Transformation of Heterocyclic Compounds

Research into N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine and related compounds often focuses on the synthesis and transformation of heterocyclic compounds. For instance, studies have shown that pyrimidine compounds can undergo ring transformations to form isoxazoles when reacted with nucleophiles such as hydroxylamine hydrochloride, highlighting a method to derive functionalized isoxazoles from pyrimidine bases (Plas, Vollering, Jongejan, & Zuurdeeg, 2010).

Diverse Synthetic Pathways

The compound's structure allows for diverse synthetic pathways, enabling the creation of functionalized pyrrolo[3,2-d]pyrimidines by modifying the pyrimidine ring nitrogen substituents. This demonstrates the compound's versatility in synthesizing a range of derivatives with potential biological activities (Marcotte, Rombouts, & Lubell, 2003).

Anticonvulsant Agents

Further research has expanded into the development of anticonvulsant agents, where derivatives of pyrimidines, such as 2-methylpyridinium/pyridinium 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olates, have shown promising anticonvulsant activity. These findings highlight the compound's potential in therapeutic applications beyond its primary chemical interest (Mangaiyarkarasi & Kalaivani, 2013).

Novel Reactions and Synthesis

Novel reactions involving N-isopropyl-(1-phenylethylidene)amine with halonitriles have been reported, yielding fluoro- and chloro-containing pyrimidines. This research underscores the potential for creating complex molecules with significant biological or material properties through innovative synthetic routes (Sosnovskikh, Usachev, & Röschenthaler, 2002).

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2F3N3O/c1-7(2)20-13-21-11(14(17,18)19)6-12(22-13)23-10-4-3-8(15)5-9(10)16/h3-7H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZTYFJZQWHZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine

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